molecular formula C5H6F3N3 B12970369 (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine

(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine

Cat. No.: B12970369
M. Wt: 165.12 g/mol
InChI Key: LNJZESBKVOOKAS-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine: is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring

Properties

Molecular Formula

C5H6F3N3

Molecular Weight

165.12 g/mol

IUPAC Name

[2-(trifluoromethyl)-1H-imidazol-5-yl]methanamine

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)4-10-2-3(1-9)11-4/h2H,1,9H2,(H,10,11)

InChI Key

LNJZESBKVOOKAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine typically involves the introduction of a trifluoromethyl group into an imidazole ring followed by the addition of a methanamine group. One common method involves the reaction of 2-(trifluoromethyl)imidazole with formaldehyde and ammonia under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of specialized catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the imidazole ring may participate in hydrogen bonding or other interactions. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Trifluoromethyl)phenyl)methanamine
  • (5-(Trifluoromethyl)-2-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine
  • (2-(Trifluoromethyl)cyclopropyl)methanamine

Uniqueness

Compared to similar compounds, (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine is unique due to its specific combination of a trifluoromethyl group and an imidazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

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